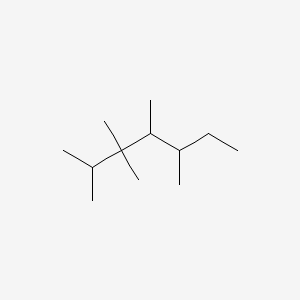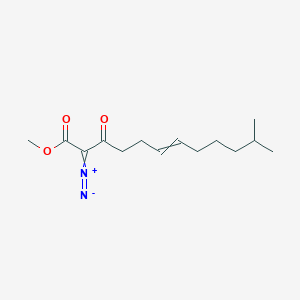
(5-Methyl-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)(phenyl)methanone is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the cyclization of substituted phenols via O-arylation reaction followed by subsequent cyclization of diaryl ethers . Another approach involves the use of Grignard reagents in the presence of THF at room temperature .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale organic synthesis techniques. These methods may include the use of microwave-assisted synthesis (MWI) to enhance reaction rates and yields . Additionally, free radical cyclization cascades have been employed to construct complex benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)(phenyl)methanone undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
(5-Methyl-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)(phenyl)methanone has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (5-Methyl-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (5-Methyl-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)(phenyl)methanone include other benzofuran derivatives such as:
Uniqueness
What sets this compound apart from similar compounds is its unique structural features and the specific biological activities it exhibits. Its ability to undergo various chemical reactions and its wide range of applications in scientific research and industry make it a valuable compound in the field of organic chemistry .
Properties
CAS No. |
62019-31-2 |
|---|---|
Molecular Formula |
C22H18O2 |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
(5-methyl-3-phenyl-2,3-dihydro-1-benzofuran-2-yl)-phenylmethanone |
InChI |
InChI=1S/C22H18O2/c1-15-12-13-19-18(14-15)20(16-8-4-2-5-9-16)22(24-19)21(23)17-10-6-3-7-11-17/h2-14,20,22H,1H3 |
InChI Key |
VAJMWHSZLBENMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C2C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dichloro-5-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14547595.png)
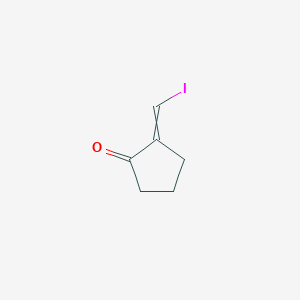


![N-{1-[4-(Benzyloxy)-3-methoxyphenoxy]propan-2-ylidene}hydroxylamine](/img/structure/B14547609.png)
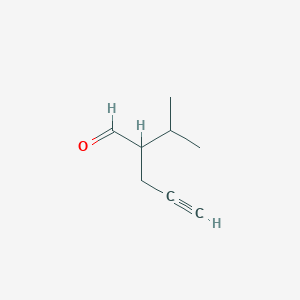



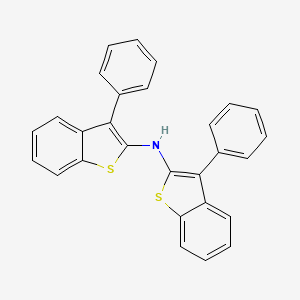
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-phenylalanylglycinamidato(2-)](/img/structure/B14547665.png)
